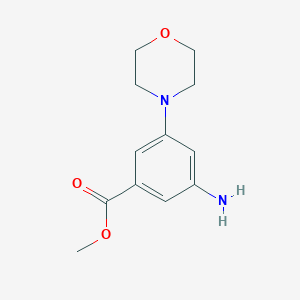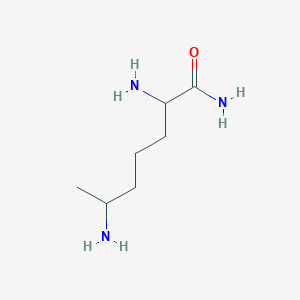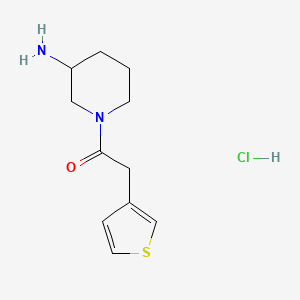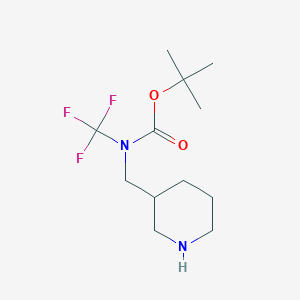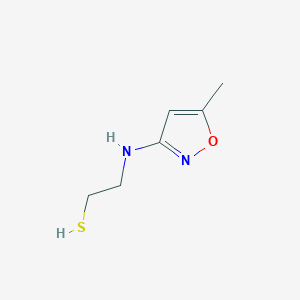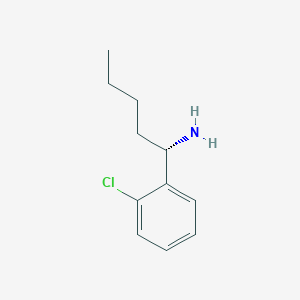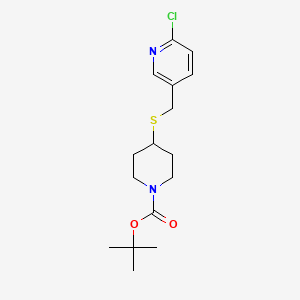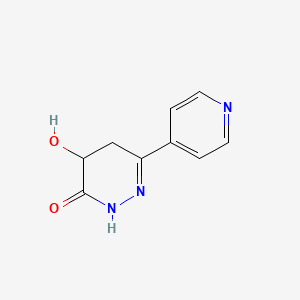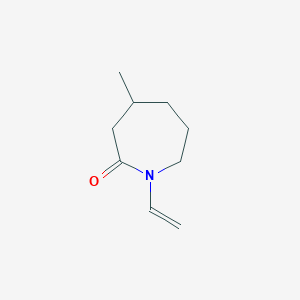![molecular formula C8H7N3 B13964865 5H-Pyrimido[4,5-d]azepine CAS No. 32881-49-5](/img/structure/B13964865.png)
5H-Pyrimido[4,5-d]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are of significant interest due to their diverse biological and medicinal properties. The structure of this compound consists of a pyrimidine ring fused to an azepine ring, creating a unique bicyclic system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable azepine precursor. For instance, the reaction of a pyrimidine derivative with hydrazine hydrate can yield the hydrazino intermediate, which then undergoes an acid-catalyzed condensation reaction with an aldehyde to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Applications De Recherche Scientifique
5H-Pyrimido[4,5-d]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5H-Pyrimido[4,5-d]azepine involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives of this compound act as selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in regulating mood, appetite, and other CNS functions. The binding of the compound to this receptor triggers a cascade of intracellular signaling pathways, leading to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-d]pyrimidine: Another fused pyrimidine with similar structural features but different biological activities.
Pyrimido[5,4-d]pyrimidine: A related compound with distinct reactivity and applications.
Uniqueness: 5H-Pyrimido[4,5-d]azepine is unique due to its specific receptor binding properties and its potential as a CNS agent. Its structural features allow for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
32881-49-5 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2 |
Clé InChI |
MVRUFZYNGWOTGR-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC=CC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


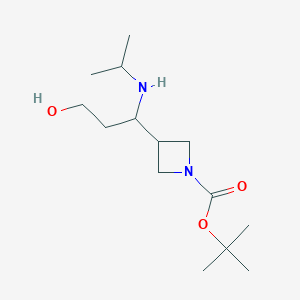
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
